3-Methoxyazetidine-3-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxyazetidine-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C5H11ClN2O2 and its molecular weight is 166.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Compounds
Researchers have synthesized various novel compounds derived from azetidine and its derivatives, demonstrating significant anti-inflammatory and analgesic activities. For example, novel heterocyclic compounds have been developed, such as benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines, showing potential as cyclooxygenase inhibitors with notable analgesic and anti-inflammatory effects (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Medicinal Chemistry and Drug Design
Azetidine derivatives have been utilized as key building blocks in medicinal chemistry, contributing to the development of new cyclic fluorinated beta-amino acids with high potential in drug design. For instance, synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid have been evaluated, highlighting its potential as a novel fluorinated heterocyclic amino acid (Van Hende, Verniest, Deroose, Thuring, Macdonald, & de Kimpe, 2009).
Pharmacological Evaluation
Certain azetidine derivatives have been identified as structurally novel 5-HT3 receptor antagonists, designed and synthesized to meet pharmacophoric requirements, which have shown promise in pharmacological evaluation as potential antidepressants (Mahesh, Devadoss, Pandey, & Bhatt, 2011).
Antimicrobial Activity
Azetidine derivatives have also been synthesized and tested for antimicrobial activity, with new pyridine derivatives being evaluated against various strains of bacteria and fungi. These studies have revealed variable and modest activity, indicating the potential of azetidine derivatives in antimicrobial drug development (Patel, Agravat, & Shaikh, Faiyazalam M., 2011).
Safety and Hazards
Future Directions
While specific future directions for 3-Methoxyazetidine-3-carboxamide;hydrochloride are not mentioned in the available resources, azetidines in general have been highlighted for their potential in organic synthesis and medicinal chemistry . Recent advances in the synthesis and reactivity of azetidines suggest potential future directions in drug discovery, polymerization, and as chiral templates .
Properties
IUPAC Name |
3-methoxyazetidine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2.ClH/c1-9-5(4(6)8)2-7-3-5;/h7H,2-3H2,1H3,(H2,6,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSDZCRSIOUSQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CNC1)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.